6-Chloro-4-(trifluoromethyl)nicotinonitrile chemical properties
6-Chloro-4-(trifluoromethyl)nicotinonitrile chemical properties
An In-depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile
Document ID: TGS-1201187-18-9 Version: 1.0 Prepared By: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. This guide delves into the compound's chemical properties, spectroscopic characteristics, reactivity, synthetic relevance, and applications, grounding all technical claims in authoritative references.
Executive Summary
6-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 1201187-18-9) is a substituted pyridine derivative of significant interest in synthetic chemistry. The strategic placement of three key functional groups—a chloro moiety, a trifluoromethyl group, and a nitrile—on the pyridine scaffold creates a versatile and highly reactive intermediate. The trifluoromethyl group, a common bioisostere, is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The chloro and nitrile groups serve as reactive handles for a wide array of chemical transformations, making this compound a valuable precursor for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical sectors.[3]
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1201187-18-9 | [4][5] |
| Molecular Formula | C₇H₂ClF₃N₂ | [3][5] |
| Molecular Weight | 206.55 g/mol | [3][5] |
| IUPAC Name | 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | [5] |
| Synonyms | 6-Chloro-4-(trifluoromethyl)nicotinonitrile |[5] |
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 252.0 ± 35.0 °C (Predicted) | [3] |
| Appearance | Typically an off-white to white solid | [6] |
| Storage | Store at 2-8°C or Room Temperature, sealed under dry, inert atmosphere |[3][5] |
Caption: Chemical structure of 6-Chloro-4-(trifluoromethyl)nicotinonitrile.
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.[7][8]
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Rationale |
|---|---|---|---|
| IR | C≡N stretch (Nitrile) | ~2230-2210 cm⁻¹ | Characteristic strong, sharp absorption for nitriles. |
| C-F stretch (CF₃) | ~1350-1100 cm⁻¹ | Strong, broad absorptions typical for trifluoromethyl groups. | |
| C-Cl stretch | ~800-600 cm⁻¹ | Absorption in the fingerprint region. | |
| Aromatic C=C/C=N | ~1600-1450 cm⁻¹ | Multiple bands corresponding to pyridine ring vibrations. | |
| ¹H NMR | H-2 (Pyridine Ring) | δ ~9.0-9.2 ppm (singlet) | Deshielded by adjacent ring nitrogen and influenced by other electron-withdrawing groups. |
| H-5 (Pyridine Ring) | δ ~7.8-8.0 ppm (singlet) | Deshielded proton on the pyridine ring. | |
| ¹³C NMR | Pyridine Carbons | δ ~110-160 ppm | Six distinct signals expected for the six unique carbons in the pyridine ring. |
| CF₃ Carbon | δ ~120-125 ppm (quartet) | Characteristic quartet due to coupling with three fluorine atoms (¹JCF). | |
| CN Carbon (Nitrile) | δ ~115-120 ppm | Typical chemical shift for a nitrile carbon. | |
| ¹⁹F NMR | CF₃ | δ ~ -60 to -70 ppm (singlet) | A single peak relative to a standard like CFCl₃, as all three fluorine atoms are equivalent. |
| Mass Spec | [M]⁺ and [M+2]⁺ | m/z 206 and 208 | The molecular ion peak and its isotopic peak in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. |
Chemical Reactivity and Synthetic Utility
The utility of 6-Chloro-4-(trifluoromethyl)nicotinonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups renders the pyridine ring electron-deficient, which activates the C-Cl bond towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this molecule is SNAr at the C-6 position. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a cornerstone of its application in drug discovery.[1]
Caption: Generalized workflow for SNAr reactions.
Transformations of the Nitrile Group
The nitrile (C≡N) group offers additional synthetic handles. It can be:
-
Hydrolyzed to a carboxylic acid or an amide, providing entry into another class of derivatives.
-
Reduced to a primary amine, which can be further functionalized.
-
Reacted with organometallic reagents to form ketones.
This dual reactivity at both the C-Cl and C≡N positions makes the parent molecule a highly valuable and versatile scaffold.
Representative Synthetic Protocol
The synthesis of substituted nicotinonitriles often involves the condensation of appropriate precursors to form the pyridine ring, followed by functional group interconversions. While the exact commercial synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile is proprietary, a plausible laboratory-scale approach can be adapted from established methodologies for similar structures.[9][10] The following protocol illustrates a general, educational procedure for the formation of a substituted nicotinonitrile ring system.
Objective: To synthesize a 4-(trifluoromethyl)nicotinonitrile derivative via a cyclocondensation reaction.
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
-
3-aminoacrylonitrile
-
Sodium ethoxide solution in ethanol
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) and 3-aminoacrylonitrile (1.1 equivalents) in 100 mL of anhydrous ethanol.[9]
-
Initial Reflux: Equip the flask with a reflux condenser and stir the mixture. Heat the solution to reflux (approximately 78°C) for 3 hours. This step facilitates the initial condensation between the two reactants.
-
Base Addition: After the initial reflux, cool the mixture slightly. Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise to the reaction flask. The addition of a strong base is critical for promoting the cyclization and aromatization to form the pyridine ring.[9]
-
Final Reflux: Once the base addition is complete, heat the mixture back to reflux and maintain for an additional 5 hours to ensure the reaction goes to completion.[9]
-
Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified 4-(trifluoromethyl)nicotinonitrile product.[11]
Causality Note: The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial. It deprotonates the intermediate adduct, which drives the intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyridine ring. The trifluoromethyl group's electron-withdrawing effect facilitates this cyclization process.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
6-Chloro-4-(trifluoromethyl)nicotinonitrile is a prime example of a "scaffold" molecule used in drug development. The trifluoromethylpyridine core is present in numerous biologically active compounds.[1]
-
Enhanced Pharmacokinetics: The CF₃ group often improves a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its lipophilicity can also enhance cell membrane permeability.[1][2]
-
Target Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[1]
-
Therapeutic Areas: Derivatives synthesized from this intermediate have been investigated for various therapeutic applications, including as anti-inflammatory, anti-infective, and anti-cancer agents, often targeting specific kinases or receptors.[1][3]
Agrochemicals
In the agrochemical industry, this compound serves as a key intermediate for producing modern herbicides and pesticides.[3] The biological activity of the final products is often enhanced by the trifluoromethyl group, leading to more effective and potent crop protection agents. The chloro-substituent provides a convenient point of attachment for the rest of the molecule designed to interact with the biological target in the pest or weed.[3]
Safety, Handling, and Storage
As with any active chemical intermediate, proper handling of 6-Chloro-4-(trifluoromethyl)nicotinonitrile is essential. While a specific, comprehensive toxicology report is not publicly available, data from closely related compounds provides a strong basis for safe handling protocols.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers should be readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and safety glasses or goggles.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (2-8°C or room temperature).[3][5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[12]
Conclusion
6-Chloro-4-(trifluoromethyl)nicotinonitrile is a high-value synthetic building block whose utility is defined by the synergistic interplay of its three functional groups. Its predictable reactivity, particularly in SNAr reactions, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, establishes it as a critical intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage its synthetic potential.
References
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- 2. jelsciences.com [jelsciences.com]
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- 5. 6-Chloro-4-(trifluoromethyl)nicotinonitrile - CAS:1201187-18-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. lehigh.edu [lehigh.edu]
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- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
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- 13. capotchem.com [capotchem.com]
